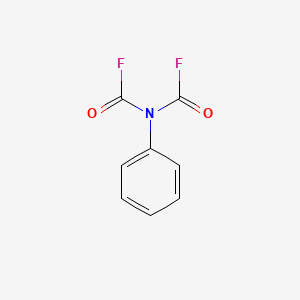
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is a chemical compound with the molecular formula C8H5F2NO2. It is known for its unique structure, which includes both fluorine and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride typically involves the reaction of phenyl isocyanate with fluorophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5NCO+COF2→C6H5NCOFCOF
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of specialized equipment to handle the reactive intermediates safely. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using techniques like distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phenyl isocyanate and carbonyl fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are phenyl isocyanate and carbonyl fluoride.
Wissenschaftliche Forschungsanwendungen
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-carbonofluoridoyl-N-phenylcarbamoyl fluoride involves its interaction with nucleophiles. The fluorine atoms in the compound are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
- N-carbonofluoridoyl-N-phenylcarbamoyl chloride
- N-carbonofluoridoyl-N-phenylcarbamoyl bromide
- N-carbonofluoridoyl-N-phenylcarbamoyl iodide
Comparison: N-carbonofluoridoyl-N-phenylcarbamoyl fluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloride, bromide, and iodide counterparts. The fluorine atoms also enhance the compound’s lipophilicity and bioavailability, making it a valuable reagent in various applications .
Eigenschaften
CAS-Nummer |
655-33-4 |
|---|---|
Molekularformel |
C8H5F2NO2 |
Molekulargewicht |
185.13 g/mol |
IUPAC-Name |
N-carbonofluoridoyl-N-phenylcarbamoyl fluoride |
InChI |
InChI=1S/C8H5F2NO2/c9-7(12)11(8(10)13)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
IXNZCSGCMRWZDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)F)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)

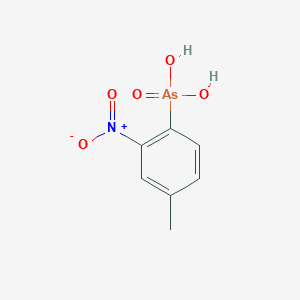
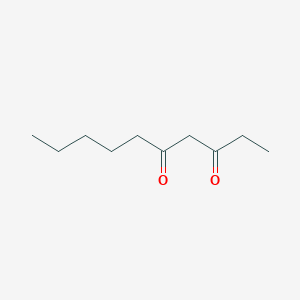


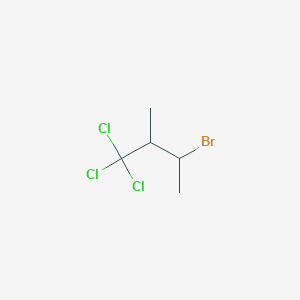
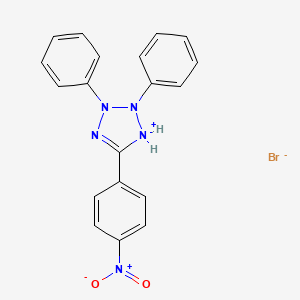

![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
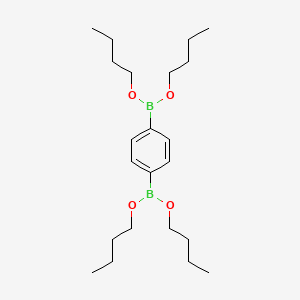
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
